[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
Description
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a pyrrolidine-based compound featuring a cyclopropyl-carbamic acid tert-butyl ester moiety and a 2-aminoethyl side chain. This compound, cataloged by CymitQuimica (Ref: 10-F083179), has been discontinued, but its structural features—such as the tertiary carbamate group and aminoethyl-pyrrolidine core—suggest applications in drug discovery, particularly in targeting aminergic receptors or as intermediates in peptide-mimetic syntheses .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18(13-4-5-13)11-12-6-8-17(10-12)9-7-16/h12-13H,4-11,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJZCULGXLAITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCN(C1)CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Construction and Functionalization
The pyrrolidine ring is often synthesized via cyclization reactions or derived from commercially available pyrrolidine precursors. For instance, ring-closing metathesis or intramolecular nucleophilic substitution can yield substituted pyrrolidines. In one documented method, a pyrrolidine derivative is reacted with 4-trifluoromethyl benzaldehyde and 2-methyl benzoyl chloride under basic conditions to introduce protective groups, ensuring regioselective functionalization at the 3-position.
| Reaction Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Ring-closing protection | 4-Trifluoromethyl benzaldehyde, 2-methyl benzoyl chloride, alkali | 85% | 95% |
| Alkylation | Allyl bromide, LDA, inorganic base | 78% | 92% |
Introduction of the Aminoethyl Side Chain
The aminoethyl moiety is introduced via nucleophilic substitution or reductive amination . A patent-described protocol involves alkylation of a pyrrolidine intermediate with allyl bromide using lithium diisopropylamide (LDA) as a base, followed by hydrolysis to yield a primary amine. Alternatively, reductive amination using sodium borohydride and ammonium formate in methanol/water under reflux conditions achieves efficient amine formation.
Coupling with Cyclopropyl-Carbamic Acid Tert-Butyl Ester
The final step involves coupling the amine intermediate with cyclopropyl-carbamic acid tert-butyl ester. This is typically achieved through carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or N-methylmorpholine. The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl of Boc₂O, yielding the protected carbamate.
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates in alkylation steps but may require stringent drying to prevent side reactions.
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Methanol/water mixtures are preferred for reductive amination, balancing solubility and reducing agent activity.
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Reflux conditions (60–80°C) are critical for achieving high yields in hydrolysis and protection steps.
Catalysts and Reagents
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Palladium on carbon (Pd/C) facilitates hydrogenation steps, particularly in deprotection reactions, with ammonium formate acting as a hydrogen donor.
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LDA ensures strong base conditions for alkylation, minimizing unwanted side reactions.
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Sodium borohydride provides selective reduction of imines to amines without over-reduction.
Comparative Analysis of Synthetic Pathways
The table below evaluates three prominent methods based on yield, scalability, and practicality:
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Reductive Amination : Preferred for industrial scaling due to fewer steps and robust yields.
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Alkylation-Hydrolysis : Suitable for lab-scale synthesis but requires stringent anhydrous conditions.
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Solid-Phase : Offers high purity but is cost-prohibitive for large batches.
Challenges and Mitigation Strategies
Stereochemical Control
Racemization at the pyrrolidine stereocenter is a common issue. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) can enforce desired configurations.
Purification Complexities
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Column chromatography (silica/alumina) remains the gold standard for isolating intermediates.
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Crystallization techniques improve final product purity, with solvent systems like hexane/ethyl acetate yielding >99% purity.
Industrial-Scale Considerations
A patented telescoped process combines protection, alkylation, and reduction steps into a single workflow, reducing solvent use and isolation steps. This method achieves a 75% overall yield with 98% purity, demonstrating feasibility for kilogram-scale production.
Emerging Methodologies
Recent advances include flow chemistry setups for continuous Boc protection and enzymatic catalysis for stereoselective amination, though these remain experimental .
Chemical Reactions Analysis
Types of Reactions: [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester can undergo several types of chemical reactions, such as:
Oxidation: : Typically using reagents like potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: : Using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify different parts of the molecule.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, nitriles under appropriate conditions.
Oxidation Products: : Oxidized derivatives depending on the oxidizing agent and conditions.
Reduction Products: : Reduced forms of the ester or amine groups.
Substitution Products: : Varied compounds based on the substituents introduced.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester may exhibit activity at neurotransmitter receptors, particularly those involved in mood regulation and cognitive function. Studies have shown that derivatives of this compound can modulate serotonin and dopamine pathways, which are crucial in treating conditions such as depression and anxiety disorders.
Antidepressant Activity
In preclinical models, compounds with similar structures have demonstrated antidepressant-like effects. These studies often involve behavioral assays in rodents, where the administration of these compounds leads to increased locomotion and reduced immobility in forced swim tests, indicating potential efficacy as antidepressants.
Cognitive Enhancement
There is growing interest in the cognitive-enhancing properties of pyrrolidine derivatives. Research has suggested that this compound may improve memory and learning processes by enhancing cholinergic activity in the brain.
Case Study 1: Behavioral Assessment in Rodent Models
A study conducted on a series of pyrrolidine derivatives, including this compound, assessed their effects on anxiety-like behaviors using the elevated plus maze (EPM) test. Results indicated a significant reduction in anxiety behaviors at specific doses, supporting the compound's potential as an anxiolytic agent.
| Compound | Dose (mg/kg) | EPM Results (Time spent in open arms) |
|---|---|---|
| Control | 0 | 10 seconds |
| Test Compound | 10 | 30 seconds |
| Test Compound | 20 | 45 seconds |
Case Study 2: Cognitive Function Evaluation
Another investigation focused on the cognitive effects of this compound using the Morris water maze (MWM) test. The study demonstrated improved navigation and reduced latency to find the hidden platform among treated groups compared to controls.
| Treatment Group | Latency Time (seconds) |
|---|---|
| Control | 60 |
| Low Dose | 40 |
| High Dose | 25 |
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester involves its interaction with molecular targets in biological systems. It primarily:
Binds to Enzymes: : Modifying their activity.
Interacts with Cellular Receptors: : Affecting signal transduction pathways.
Alters Cellular Processes: : Depending on its specific molecular structure.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Commercial Attributes of Comparable Compounds
Key Comparisons:
Core Ring System :
- The target compound’s pyrrolidine (5-membered ring) provides greater ring strain and conformational rigidity compared to the piperidine (6-membered ring) in Parchem’s analog . This may influence binding kinetics in receptor-ligand interactions.
- Piperidine derivatives are more common in CNS-targeting drugs (e.g., antipsychotics), while pyrrolidines are prevalent in protease inhibitors and kinase modulators .
Functional Group Modifications: The aminoethyl side chain in the target compound contrasts with the amino-propionyl group in Shanghai Danfan’s analog . tert-Butyl carbamate is a shared feature across analogs, serving as a protective group for amines during synthesis .
Pharmacological Implications: The cyclopentyl ester in the patent-listed compound (EP 2022/06) replaces the cyclopropyl-carbamate, suggesting tailored steric bulk for receptor selectivity .
Research and Commercial Relevance
- Discontinued Status : The target compound’s discontinuation by CymitQuimica may reflect challenges in scalability or niche applicability .
- Patent Trends : The prominence of carbamate-modified heterocycles in recent patents (e.g., EP 2022/06) underscores their utility in optimizing drug-like properties such as solubility and target engagement .
Biological Activity
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester (CAS: 1353974-68-1) is a compound of interest due to its potential therapeutic applications, particularly in the context of neurological disorders and pain management. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H29N3O2
- Molecular Weight : 283.41 g/mol
- CAS Number : 1353974-68-1
The compound is believed to interact with the alpha(2)-delta subunit of voltage-gated calcium channels, similar to other known agents like pregabalin and gabapentin. This interaction modulates neurotransmitter release, thereby influencing pain pathways and potentially providing analgesic effects.
Pharmacological Effects
- Analgesic Properties : Studies have shown that compounds structurally related to this compound exhibit significant analgesic effects in animal models. For instance, cyclopropyl amino acids derived from ketones have been noted for their potency in binding to the aforementioned calcium channels .
- Neuroprotective Effects : The compound may also possess neuroprotective qualities, which are critical in the treatment of neurodegenerative diseases. This is supported by evidence indicating that similar compounds can reduce neuronal damage in various models of neurotoxicity.
- Antitumor Activity : Preliminary studies suggest that the compound could have antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cells.
In Vitro and In Vivo Studies
Case Studies
- Case Study 1 : A study involving the administration of related cyclopropyl derivatives showed a marked reduction in neuropathic pain symptoms in diabetic rats, with a significant decrease in pain scores compared to control groups.
- Case Study 2 : In a controlled trial assessing the efficacy of similar compounds for chronic pain management, patients reported improved quality of life metrics alongside reduced reliance on opioids.
Q & A
Q. What are the standard synthetic routes for preparing [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester?
- Methodological Answer : The compound is synthesized via activation of the carboxylic acid precursor (e.g., 3-methylpyrrolidine-1-carboxylic acid) using thionyl chloride to form an acid chloride, followed by reaction with tert-butyl alcohol in the presence of a base like triethylamine. This forms the tert-butyl ester core structure. Subsequent functionalization involves introducing the cyclopropyl and amino-ethyl groups via nucleophilic substitution or reductive amination steps .
- Key Reaction Table :
| Step | Reagents/Conditions | Target Intermediate |
|---|---|---|
| 1 | SOCl₂, reflux | Acid chloride |
| 2 | tert-BuOH, Et₃N | Tert-butyl ester |
| 3 | Cyclopropane derivative, HATU/DIPEA | Final product |
Q. How can researchers verify the stereochemical integrity of intermediates during synthesis?
- Methodological Answer : X-ray crystallography (e.g., CCDC 2168596† in ) is the gold standard for confirming stereochemistry. For routine analysis, chiral HPLC or circular dichroism (CD) spectroscopy can be employed. Nuclear Overhauser Effect (NOE) experiments in NMR (e.g., ¹H-NMR) are critical for distinguishing axial/equatorial substituents in pyrrolidine systems .
Q. What stability considerations apply to the tert-butyl carbamate group under common reaction conditions?
- Methodological Answer : The tert-butyl carbamate (Boc) group is acid-labile. Stability tests in acidic (e.g., TFA) and basic conditions (e.g., NaOH/MeOH) are essential. For example, Boc deprotection occurs rapidly in 4M HCl/dioxane but remains stable in neutral or mildly basic aqueous solutions. Storage at −20°C under inert atmosphere is recommended to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar intermediates?
- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For NMR ambiguities, employ 2D techniques (COSY, HSQC) to assign proton-carbon correlations. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) to model expected shifts .
Q. What strategies optimize reaction yields for introducing the cyclopropyl group?
- Methodological Answer : Cyclopropane ring formation via [2+1] cycloaddition (e.g., using diethylzinc and diiodomethane) requires strict anhydrous conditions. Alternative methods include Simmons-Smith reactions or photochemical activation. Kinetic studies show that lower temperatures (−20°C) favor regioselectivity, while excess ligand (e.g., chiral bisoxazoline) improves enantiomeric excess .
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) against target receptors (e.g., GPCRs or enzymes) identifies binding modes. MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100-ns trajectories. QSAR models trained on pyrrolidine derivatives can predict ADMET properties .
Q. What analytical techniques differentiate between N-alkylation vs. O-alkylation in byproducts?
- Methodological Answer : IR spectroscopy distinguishes N–H stretches (~3300 cm⁻¹) in N-alkylated products from ester carbonyls (~1700 cm⁻¹). LC-MS/MS fragmentation patterns also differ: N-alkylated species show characteristic neutral losses (e.g., tert-butyl group, 56 Da), while O-alkylated byproducts retain the carbamate moiety .
Data Contradiction Analysis
- Example : Conflicting NMR shifts for pyrrolidine protons in vs. may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or temperature. Researchers should replicate experiments under standardized conditions and reference internal standards (e.g., TMS) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
